
3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal is an organic compound characterized by a cyclopentenone ring attached to a propenal group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal can be achieved through several methods. One common approach involves the Michael addition reaction, where an enolate ion is added to an α,β-unsaturated carbonyl compound . This reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Michael addition reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the β-carbon position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed in substitution reactions.
Major Products Formed
Oxidation: 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid.
Reduction: 3-(3-Hydroxycyclopent-1-en-1-yl)propanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal involves its reactivity as an α,β-unsaturated carbonyl compound. It can undergo conjugate addition reactions, where nucleophiles add to the β-carbon, leading to the formation of various products . The compound’s molecular targets and pathways depend on its specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal is unique due to its specific structure, which combines a cyclopentenone ring with a propenal group
Eigenschaften
CAS-Nummer |
105456-74-4 |
|---|---|
Molekularformel |
C8H8O2 |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
3-(3-oxocyclopenten-1-yl)prop-2-enal |
InChI |
InChI=1S/C8H8O2/c9-5-1-2-7-3-4-8(10)6-7/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
IPZQVCLKFYBELD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C=C1C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


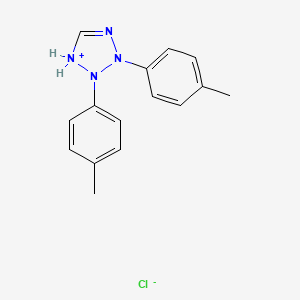
![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)

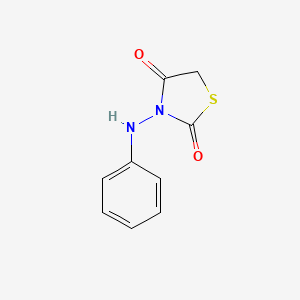
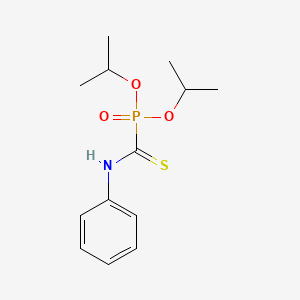

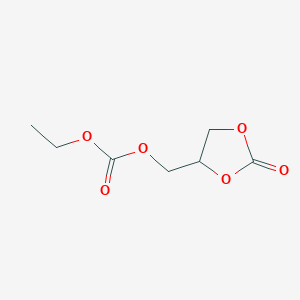
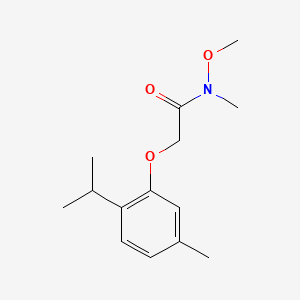
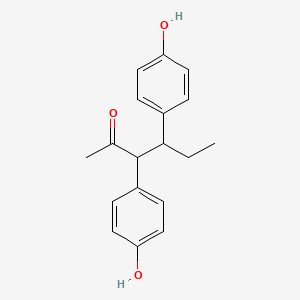
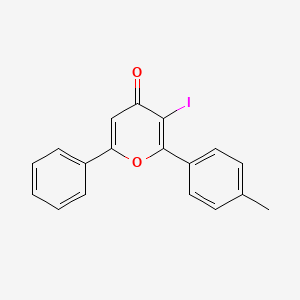
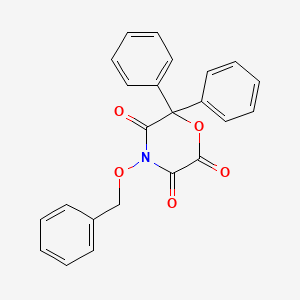
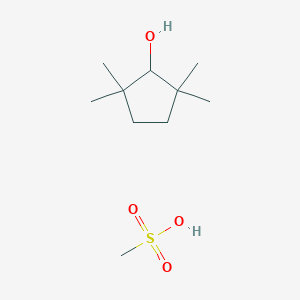
![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)
![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)
